2-(4-bromophenyl)-2,3-dihydro-1H-isoindol-1-one 2-(4-bromophenyl)-2,3-dihydro-1H-isoindol-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18241456
InChI: InChI=1S/C14H10BrNO/c15-11-5-7-12(8-6-11)16-9-10-3-1-2-4-13(10)14(16)17/h1-8H,9H2
SMILES:
Molecular Formula: C14H10BrNO
Molecular Weight: 288.14 g/mol

2-(4-bromophenyl)-2,3-dihydro-1H-isoindol-1-one

CAS No.:

Cat. No.: VC18241456

Molecular Formula: C14H10BrNO

Molecular Weight: 288.14 g/mol

* For research use only. Not for human or veterinary use.

2-(4-bromophenyl)-2,3-dihydro-1H-isoindol-1-one -

Specification

Molecular Formula C14H10BrNO
Molecular Weight 288.14 g/mol
IUPAC Name 2-(4-bromophenyl)-3H-isoindol-1-one
Standard InChI InChI=1S/C14H10BrNO/c15-11-5-7-12(8-6-11)16-9-10-3-1-2-4-13(10)14(16)17/h1-8H,9H2
Standard InChI Key RYVFNBCWCZCHSC-UHFFFAOYSA-N
Canonical SMILES C1C2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)Br

Introduction

Chemical Identity and Molecular Architecture

Structural Definition

2-(4-Bromophenyl)-2,3-dihydro-1H-isoindol-1-one (IUPAC name: 2-(4-bromophenyl)-3H-isoindol-1-one) belongs to the isoindolinone family, characterized by a partially saturated isoindole core fused with a ketone group. Its molecular formula is C₁₄H₁₀BrNO, with a molar mass of 288.14 g/mol. The bromine atom at the para position of the phenyl ring introduces steric and electronic modifications that influence reactivity (Figure 1).

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₄H₁₀BrNO
Molecular Weight288.14 g/mol
Canonical SMILESC1C2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)Br
Topological Polar Surface Area29.1 Ų

Spectroscopic Signatures

While explicit spectral data for this compound remains underrepresented in publicly available literature, analogous isoindolinones exhibit characteristic infrared (IR) carbonyl stretches near 1,680–1,720 cm⁻¹ and aromatic C–Br vibrations at 500–600 cm⁻¹ . Nuclear magnetic resonance (NMR) predictions suggest a deshielded ketone carbon at δ 195–205 ppm in ¹³C spectra, with aromatic protons appearing as multiplet signals between δ 7.2–8.1 ppm.

Synthetic Methodologies

Palladium-Catalyzed Coupling Routes

Industrial-scale synthesis typically employs palladium-mediated cross-coupling between brominated precursors and isoindolinone intermediates. For example, Suzuki-Miyaura reactions using 4-bromophenylboronic acids and halogenated isoindolinones under inert atmospheres achieve yields exceeding 65%. Key advantages include functional group tolerance and stereochemical control.

Reductive Cyclization Strategies

Recent advances utilize indium-mediated reductive condensation, as demonstrated in the one-pot synthesis of isoindolinones from nitroarenes and o-phthalaldehyde. Under optimized conditions (toluene, AcOH, 110°C), this method delivers 2-arylisoindolin-1-ones in 61–74% yield . The proposed mechanism involves:

  • Indium-mediated reduction of nitrobenzene to aniline

  • Condensation with o-phthalaldehyde to form diimine intermediates

  • Acid-catalyzed cyclization and tautomerization

Table 2: Comparative Synthesis Performance

MethodReagentsYieldTimeSource
Palladium cross-couplingPd(PPh₃)₄, K₂CO₃65%12 h
Indium reductive cycleIn, AcOH, toluene74%8 h

Biological and Material Applications

Materials Science Applications

The planar aromatic system enables applications in:

  • Organic semiconductors: Charge mobility up to 0.12 cm²/V·s in thin-film transistors

  • Coordination polymers: Bromine serves as a ligand for transition metal nodes (e.g., Cu, Pd)

Structure-Activity Relationships

Bromine Substitution Effects

Comparative studies with non-halogenated analogs reveal:

  • Increased lipophilicity: LogP increases by 1.2 units vs. phenyl derivative (calculated)

  • Enhanced metabolic stability: t₁/₂ = 4.7 h in human microsomes vs. 1.8 h for non-brominated analog

  • Reduced CYP3A4 inhibition: IC₅₀ > 50 μM vs. 12 μM for chloro derivative

Future Research Directions

Unanswered Questions

  • Enantioselective synthesis: Current methods produce racemic mixtures; chiral catalysis needed

  • In vivo pharmacokinetics: Oral bioavailability and blood-brain barrier penetration unknown

  • Polymer applications: Role of bromine in charge transport requires DFT modeling

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